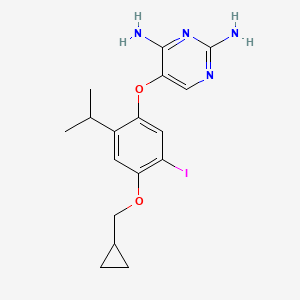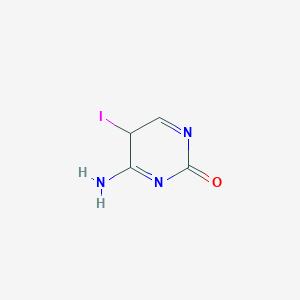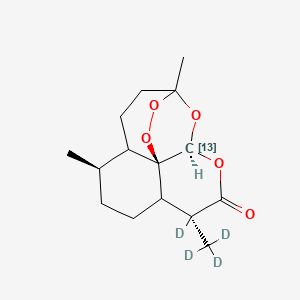
Artemisinin-13C,d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Artemisinin-13C,d4, also known as Qinghaosu-13C,d4, is a labeled derivative of artemisinin. Artemisinin is a sesquiterpene lactone isolated from the aerial parts of the plant Artemisia annua L. This compound is primarily known for its potent anti-malarial properties. The labeling with carbon-13 and deuterium (d4) allows for its use in various scientific research applications, particularly in the study of pharmacokinetics and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Artemisinin-13C,d4 involves the incorporation of stable isotopes of carbon and hydrogen into the artemisinin molecule. This process typically starts with the extraction of artemisinin from Artemisia annua L. The extracted artemisinin is then subjected to a series of chemical reactions to introduce the carbon-13 and deuterium labels. These reactions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process begins with the cultivation of Artemisia annua L. plants, followed by the extraction of artemisinin. The extracted artemisinin is then processed in large reactors where the isotopic labeling is carried out under controlled conditions. The final product is purified using techniques such as column chromatography to achieve high purity and yield.
化学反应分析
Types of Reactions
Artemisinin-13C,d4 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of artemisinin can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound.
科学研究应用
Artemisinin-13C,d4 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the compound’s behavior in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of artemisinin in the body.
Industry: Applied in the development of new drugs and therapeutic agents, particularly for diseases like malaria and cancer.
作用机制
Artemisinin-13C,d4 exerts its effects through several mechanisms. The compound’s endoperoxide bridge is activated by heme or ferrous iron, leading to the production of cytotoxic radicals. These radicals can alkylate essential macromolecules in parasites, leading to their death. Additionally, artemisinin inhibits the AKT signaling pathway by decreasing phosphorylated AKT (pAKT), which reduces cancer cell proliferation, migration, invasion, tumorigenesis, and metastasis.
相似化合物的比较
Artemisinin-13C,d4 is unique due to its isotopic labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Similar compounds include:
Dihydroartemisinin: A reduced form of artemisinin with potent anti-malarial activity.
Artemether: A methyl ether derivative of dihydroartemisinin used in combination therapies for malaria.
Artesunate: A water-soluble derivative of dihydroartemisinin used for severe malaria treatment.
These compounds share similar anti-malarial properties but differ in their pharmacokinetic profiles and specific applications.
属性
分子式 |
C15H22O5 |
|---|---|
分子量 |
287.35 g/mol |
IUPAC 名称 |
(5R,9R,12S,13R)-9-deuterio-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |
InChI |
InChI=1S/C15H22O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-11,13H,4-7H2,1-3H3/t8-,9-,10?,11?,13-,14?,15-/m1/s1/i2D3,9D,13+1 |
InChI 键 |
BLUAFEHZUWYNDE-HCKGHDEUSA-N |
手性 SMILES |
[2H][C@]1(C2CC[C@H](C3[C@]24[13C@H](OC1=O)OC(CC3)(OO4)C)C)C([2H])([2H])[2H] |
规范 SMILES |
CC1CCC2C(C(=O)OC3C24C1CCC(O3)(OO4)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


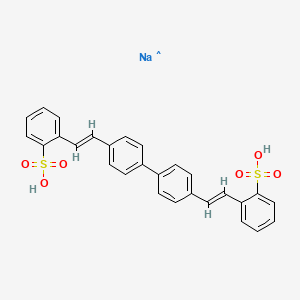
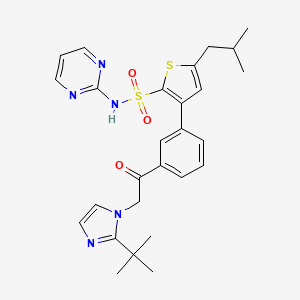



![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
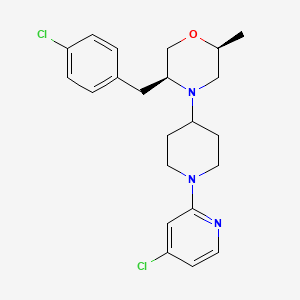
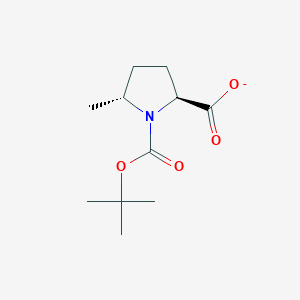

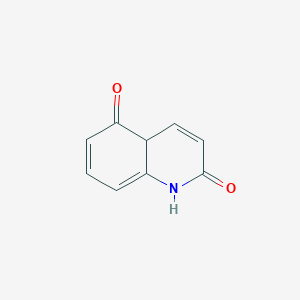
![tert-butyl 5-boranyl-2-oxo-1H-spiro[indole-3,4'-piperidine]-1'-carboxylate](/img/structure/B12364431.png)
